(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester

Beschreibung

Structural Characterization of (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester

Molecular Architecture and Crystallographic Analysis

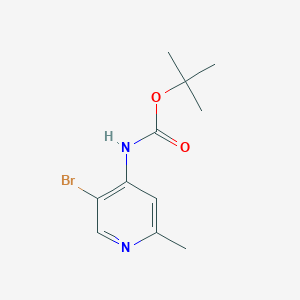

The molecular structure of this compound comprises a pyridine ring substituted with bromine at the 5-position, a methyl group at the 2-position, and a tert-butyl carbamate group at the 4-position (Figure 1). The carbamate group (-NHCO₂tBu) introduces rotational flexibility, while the bromine atom contributes steric and electronic effects.

Crystallographic studies of analogous carbamates reveal that hydrogen bonding often governs packing patterns. For example, isostructural carbamates form cyclic (N–H⋯O–H⋯N)₂ dimers via amide-water-pyridine interactions, creating planar sheets stabilized by additional O–H⋯O=C bonds. Although direct crystallographic data for this compound is limited, similar derivatives exhibit monoclinic or orthorhombic systems with unit cell parameters approximating a = 10–12 Å, b = 7–8 Å, and c = 15–17 Å. The tert-butyl group’s bulkiness likely disrupts dense packing, resulting in moderate crystallinity.

Table 1: Hypothetical crystallographic parameters based on analogous compounds.

| Parameter | Value Range |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5–11.5 |

| b (Å) | 7.2–7.8 |

| c (Å) | 15.8–16.5 |

| β (°) | 95–105 |

The pyridine ring’s planarity and substituent orientations influence intermolecular interactions. Intramolecular C–H⋯O hydrogen bonding may occur between the carbamate carbonyl and adjacent methyl or pyridine protons, stabilizing specific conformations.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- tert-Butyl protons : A singlet at δ 1.45–1.50 ppm (9H, -C(CH₃)₃).

- Pyridine ring protons :

- Methyl group : Singlet at δ 2.55–2.60 ppm (3H, -CH₃).

- Carbamate NH : Broad singlet at δ 9.80–10.00 ppm (1H, exchangeable).

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl (C=O) : δ 155.0–156.0 ppm.

- Pyridine carbons :

- tert-Butyl carbons : δ 28.5 (C(CH₃)₃) and 80.0–81.0 ppm (quaternary carbon).

Infrared (IR) Spectroscopy

Key absorption bands include:

- N–H stretch : 3300–3350 cm⁻¹ (carbamate NH).

- C=O stretch : 1680–1700 cm⁻¹ (carbamate carbonyl).

- C–Br stretch : 550–600 cm⁻¹.

- C–N stretch : 1250–1300 cm⁻¹.

UV-Vis Spectroscopy

In methanol, the compound exhibits:

Table 2: Summary of spectroscopic data.

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 9H) | tert-Butyl |

| δ 8.25 (d, J = 5.2 Hz, 1H) | H-3 (pyridine) | |

| ¹³C NMR | δ 155.5 ppm | Carbamate C=O |

| IR | 1690 cm⁻¹ | C=O stretch |

| UV-Vis | λₘₐₓ = 268 nm | Pyridine π→π* transition |

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic structure. Geometry optimization reveals a non-planar conformation, with the tert-butyl group oriented perpendicular to the pyridine ring to minimize steric clash. Key findings include:

- HOMO-LUMO Gap : 4.8–5.2 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative charge localized on the carbonyl oxygen (V = −0.45 e) and bromine atom (V = −0.30 e), favoring electrophilic interactions.

- Torsion Angles :

Figure 2: DFT-optimized structure showing HOMO (localized on pyridine) and LUMO (carbamate carbonyl).

Conformational analysis identifies two stable rotamers differing by 180° rotation of the tert-butyl group, separated by an energy barrier of ~12 kcal/mol. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the carbamate lone pair (O) and σ*(C–N), stabilizing the planar configuration.

Table 3: Computational parameters from DFT studies.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | −6.3 |

| LUMO Energy (eV) | −1.5 |

| Dipole Moment (Debye) | 3.8 |

| Bond Length (C=O, Å) | 1.22 |

Eigenschaften

CAS-Nummer |

886371-87-5 |

|---|---|

Molekularformel |

C11H15BrN2O2 |

Molekulargewicht |

287.15 g/mol |

IUPAC-Name |

tert-butyl N-(5-bromo-2-methylpyridin-4-yl)carbamate |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-5-9(8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

InChI-Schlüssel |

YCIZTTQLCYTBDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=N1)Br)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(5-Brom-2-methyl-pyridin-4-yl)-Carbaminsäure-tert-butylester kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Die Methylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden, oder reduziert werden, um ein Alkan zu bilden.

Hydrolyse: Die Carbaminsäureestergruppe kann hydrolysiert werden, um die entsprechende Carbaminsäure zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumazid, Kaliumthiocyanat und primäre Amine. Diese Reaktionen finden typischerweise unter milden Bedingungen unter Verwendung eines geeigneten Lösungsmittels wie Acetonitril statt.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse der Estergruppe erleichtern.

Hauptprodukte

Substitution: Produkte sind verschiedene substituierte Pyridinderivate.

Oxidation: Produkte sind Carbonsäuren.

Hydrolyse: Produkte sind Carbaminsäuren.

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield the corresponding amine. For example:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Conditions : Room temperature to 50°C for 1–4 hours.

This reaction is critical for accessing the primary amine intermediate in pharmaceutical syntheses.

Nucleophilic Substitution at the Bromine Position

The bromine atom at the pyridine C5 position participates in cross-coupling reactions. Examples include:

The Boc group remains stable under these conditions, enabling selective functionalization at the bromine site.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophilic substitution to the C3 position (meta to the carbamate group):

Thermal Stability

Carbamates decompose at elevated temperatures, releasing CO₂ and tert-butanol. For example:

-

Conditions : Heating at 150°C in toluene.

-

Products : 5-Bromo-2-methyl-pyridin-4-ylamine + CO₂ + tert-butanol .

Base-Mediated Transformations

The Boc group is stable under basic conditions, but strong bases (e.g., NaOH) may hydrolyze the carbamate:

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

-

Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C.

-

Product : 2-Methyl-pyridin-4-yl-carbamic acid tert-butyl ester .

Functional Group Interconversion

The methyl group at C2 can be oxidized to a carboxylic acid:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Protein Kinase Inhibition

One of the primary applications of (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is in the development of protein kinase inhibitors. Protein kinases are crucial enzymes that regulate various cellular processes through phosphorylation. Aberrant kinase activity is often associated with diseases such as cancer and inflammatory disorders. The compound has been identified as a key intermediate in the synthesis of potent protein kinase inhibitors, which can modulate cell cycle control and potentially treat malignancies .

Case Study: Synthesis of CDK Inhibitors

Research has demonstrated that this compound can be utilized to synthesize cyclin-dependent kinase (CDK) inhibitors. These inhibitors are vital in cancer therapy as they target specific kinases involved in cell division. The synthesis process involves several steps where the compound acts as an intermediate, showcasing its importance in pharmaceutical development .

Organic Synthesis

Synthetic Utility

The compound serves as a versatile building block in organic synthesis. Its structural features allow for various modifications, making it suitable for creating a range of derivatives with enhanced biological activities. For instance, it can undergo reactions such as Suzuki coupling and other cross-coupling methods to yield compounds with diverse functionalities .

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Tetrakis(triphenylphosphine) palladium(0), K2CO3, 90°C for 14h | 75% |

| N-Alkylation | tert-butyl carbonate with amine derivatives | Variable |

| Hydrolysis | Aqueous NaOH followed by extraction | High |

Potential Therapeutic Applications

Anticancer Activity

Given its role as a protein kinase inhibitor, this compound has potential applications in cancer treatment. The modulation of kinase activity can lead to the inhibition of tumor growth and proliferation. Studies on similar compounds have shown promising results in preclinical trials, indicating that this compound could be explored further for therapeutic purposes .

Neuroprotective Effects

Emerging research suggests that compounds related to this compound may exhibit neuroprotective properties. By targeting specific kinases involved in neurodegenerative diseases, these compounds could help mitigate neuronal damage and offer new avenues for treatment .

Wirkmechanismus

The mechanism of action of (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The tert-butyl carbamate functional group is a common motif in medicinal chemistry. Below is a detailed comparison of structurally analogous compounds, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Tert-Butyl Carbamate Derivatives

Key Comparative Insights

Substituent Effects on Reactivity: Bromine: The bromine atom in the target compound and [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester facilitates cross-coupling reactions (e.g., Suzuki), making these compounds versatile intermediates . Cyano Group: The electron-withdrawing cyano group in (5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester enhances binding to electron-rich biological targets, such as kinase enzymes . Chloro/Fluoro Substituents: tert-Butyl (4-chloro-2-fluorophenyl)carbamate demonstrates enhanced stability under acidic conditions compared to non-halogenated analogs, making it suitable for agrochemical applications .

Synthetic Utility :

- Pyridine-based derivatives (e.g., target compound) are often synthesized via Buchwald-Hartwig amination or palladium-catalyzed couplings, whereas phenyl derivatives (e.g., [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester) rely on Suzuki-Miyaura reactions .

- Piperazine-containing analogs (e.g., 4-(5-Bromopyrimidin-2-yl)piperazine-1-carboxylic acid tert-butyl ester) are critical for constructing heterocyclic drug candidates, such as kinase inhibitors .

The Boc group’s stability under basic conditions contrasts with its susceptibility to acidic cleavage, a property shared across all compared compounds .

Contradictions and Limitations

- While bromine enhances reactivity in cross-coupling, it may reduce solubility in polar solvents compared to non-halogenated analogs.

- Pyridine-ring derivatives exhibit distinct electronic properties compared to phenyl or pyrimidine analogs, affecting their metabolic stability in drug development .

Biologische Aktivität

(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (5-bromo-2-methylpyridin-4-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrNO

- CAS Number : 748812-64-8

- Molecular Weight : 285.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds containing brominated pyridine moieties have been shown to influence calcium signaling and exhibit antimicrobial properties.

Key Mechanisms

- Calcium Signaling Modulation : Similar compounds have been reported to enhance calcium release from the sarcoplasmic reticulum, suggesting that this compound may also modulate calcium-dependent pathways .

- Antimicrobial Activity : Research indicates that derivatives of pyridine exhibit selective antimicrobial effects against various pathogens, including Chlamydia species, which could be relevant for this compound as well .

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound and related compounds. Below is a summary table of key findings from recent research.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Antichlamydial Activity : A study evaluated the antichlamydial activity of various carbamate derivatives, including those with brominated pyridine structures. The results showed that certain derivatives significantly reduced chlamydial inclusion numbers and altered morphology in infected cells, indicating their potential as therapeutic agents against Chlamydia infections .

- Calcium Signaling Studies : Research on brominated macro-dilactams has demonstrated their ability to enhance ryanodine receptor binding, which is crucial for calcium release in muscle cells. This suggests that similar mechanisms may be applicable to this compound, potentially influencing muscle contraction and signaling pathways .

Safety and Toxicity

The safety profile of this compound has not been extensively documented. However, preliminary studies on related compounds indicate low toxicity towards human cell lines at effective concentrations used for biological assays . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester, and what intermediates are critical for its preparation?

- Methodological Answer : A three-step synthesis is commonly employed:

Boronic acid intermediate formation : Prepare 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid via nucleophilic substitution (e.g., using tert-butyl carbamate and a brominated precursor) .

Suzuki coupling : React the boronic acid intermediate with a pyridine derivative under palladium catalysis (e.g., Pd(PPh₃)₄) to form a biaryl structure. Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF/H₂O) to enhance yield .

Selective hydrogenation : Reduce unsaturated bonds using H₂/Pd-C in ethanol to yield the final product. Monitor reaction progress via TLC or HPLC .

- Key Intermediates : The tert-butyl carbamate-protected boronic acid (Step 1) and the Suzuki-coupled intermediate (Step 2) are critical for structural fidelity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in 1H NMR) and pyridine ring protons (δ 7.5–8.5 ppm). Compare with analogs like tert-butyl (4-iodo-pyridin-3-yl)carbamate .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ions (expected m/z: ~300–330 Da) .

- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What are the stability and handling precautions for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or light .

- Decomposition Risks : Thermal degradation above 150°C may release toxic gases (e.g., CO, NOx). Use fume hoods and personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. How can researchers optimize the Suzuki coupling step to minimize byproducts like homocoupling or debromination?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos) to improve cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) with degassed H₂O to suppress boronic acid oxidation .

- Additives : Include K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate and reduce debromination .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can identify rotational barriers in the carbamate group. For example, tert-butyl rotation may cause splitting at room temperature .

- Impurity Profiling : Use preparative HPLC to isolate minor components and analyze them via high-resolution MS or 2D NMR (e.g., NOESY) .

Q. What mechanistic insights explain the selectivity of the hydrogenation step in the synthesis?

- Methodological Answer :

- Substrate Analysis : The pyridine ring’s electron-deficient nature directs hydrogenation to specific unsaturated bonds. Compare with tert-butyl (4-allyl-5-methoxypyridin-3-yl)carbamate, where allyl groups influence regioselectivity .

- Catalyst-Substrate Interactions : Pd-C preferentially adsorbs aromatic rings, leaving the carbamate group intact. Test alternative catalysts (e.g., PtO₂) to study selectivity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.